

Application Notes and Protocols: Synthesis of N-(2-phenoxyphenyl)methanesulfonamide

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Compound of Interest

Compound Name: *N*-(2-phenoxyphenyl)methanesulfonamide

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Abstract

This document provides a detailed protocol for the synthesis of **N-(2-phenoxyphenyl)methanesulfonamide** from 2-phenoxyaniline. **N-(2-phenoxyphenyl)methanesulfonamide** is a key chemical intermediate and a known metabolite of Nimesulide, a non-steroidal anti-inflammatory drug (NSAID).^[1] Understanding its synthesis is crucial for researchers involved in the development of anti-inflammatory agents and for those studying the metabolic pathways of related drugs. This protocol outlines the reaction of 2-phenoxyaniline with methanesulfonyl chloride, followed by purification and characterization of the final product.

Experimental Protocol

This protocol is based on the general principles of methanesulfonylation of anilines.

Materials:

- 2-Phenoxyaniline (99%)
- Methanesulfonyl chloride (≥99%)

- Pyridine (anhydrous, $\geq 99.8\%$)
- Dichloromethane (anhydrous, $\geq 99.8\%$)
- 1 M Hydrochloric acid
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate
- Ethyl acetate (for recrystallization)
- Hexane (for recrystallization)

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator
- Büchner funnel and filter flask
- Melting point apparatus
- NMR spectrometer
- FTIR spectrometer
- Mass spectrometer

Procedure:

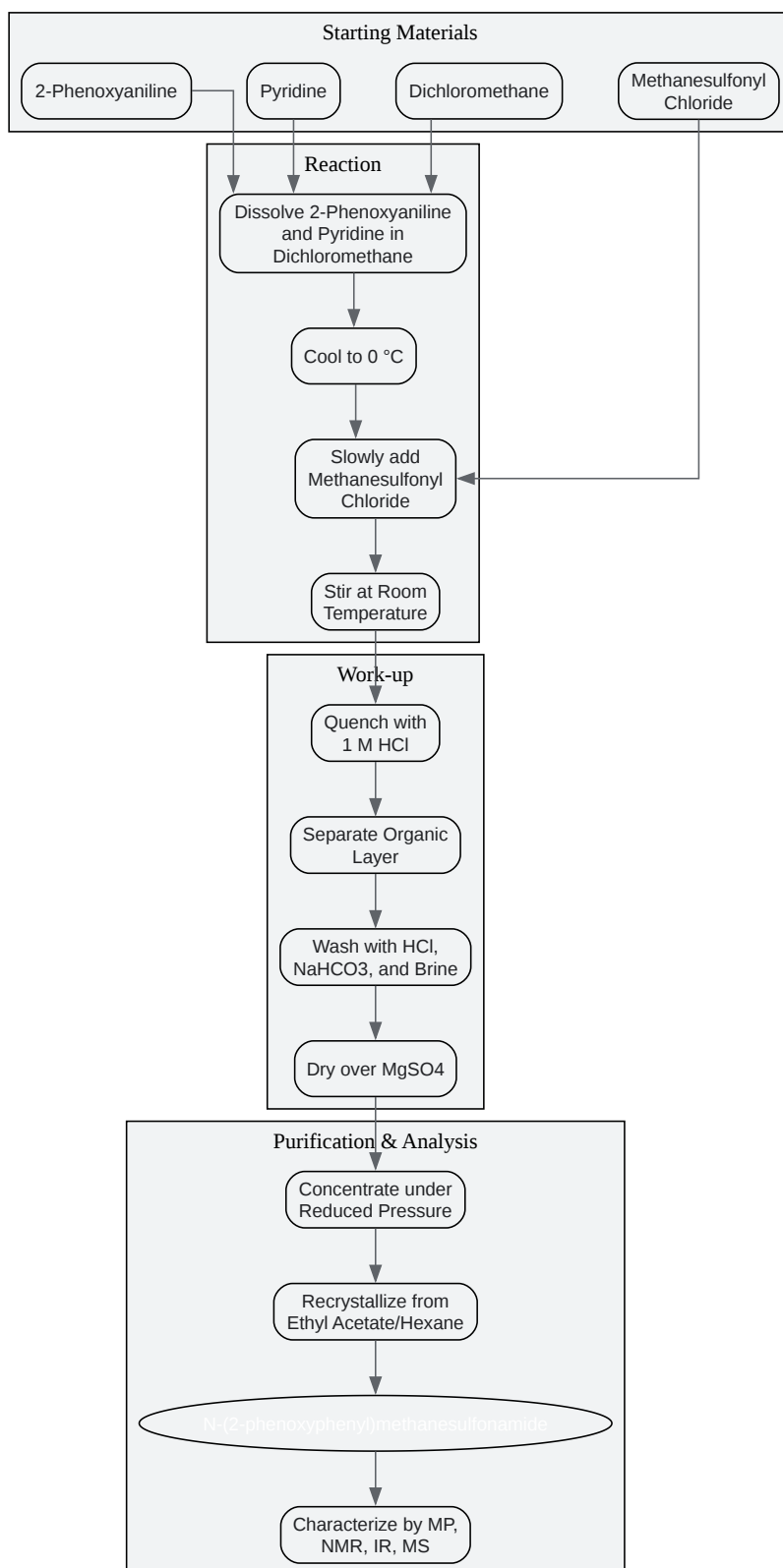
- **Reaction Setup:** In a clean, dry round-bottom flask, dissolve 2-phenoxyaniline (1.0 equivalent) in anhydrous dichloromethane. Add pyridine (1.2 equivalents) to the solution. Cool the flask to 0 °C in an ice bath with continuous stirring.
- **Addition of Methanesulfonyl Chloride:** Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the cooled solution using a dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.
- **Reaction:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:**
 - Quench the reaction by adding 1 M hydrochloric acid and transfer the mixture to a separatory funnel.
 - Separate the organic layer.
 - Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous magnesium sulfate.
- **Purification:**
 - Filter off the magnesium sulfate and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
 - Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield **N-(2-phenoxyphenyl)methanesulfonamide** as a solid.
- **Characterization:**
 - Determine the melting point of the purified product.

- Obtain ^1H NMR, ^{13}C NMR, FT-IR, and mass spectra to confirm the structure and purity of the final compound.

Data Presentation

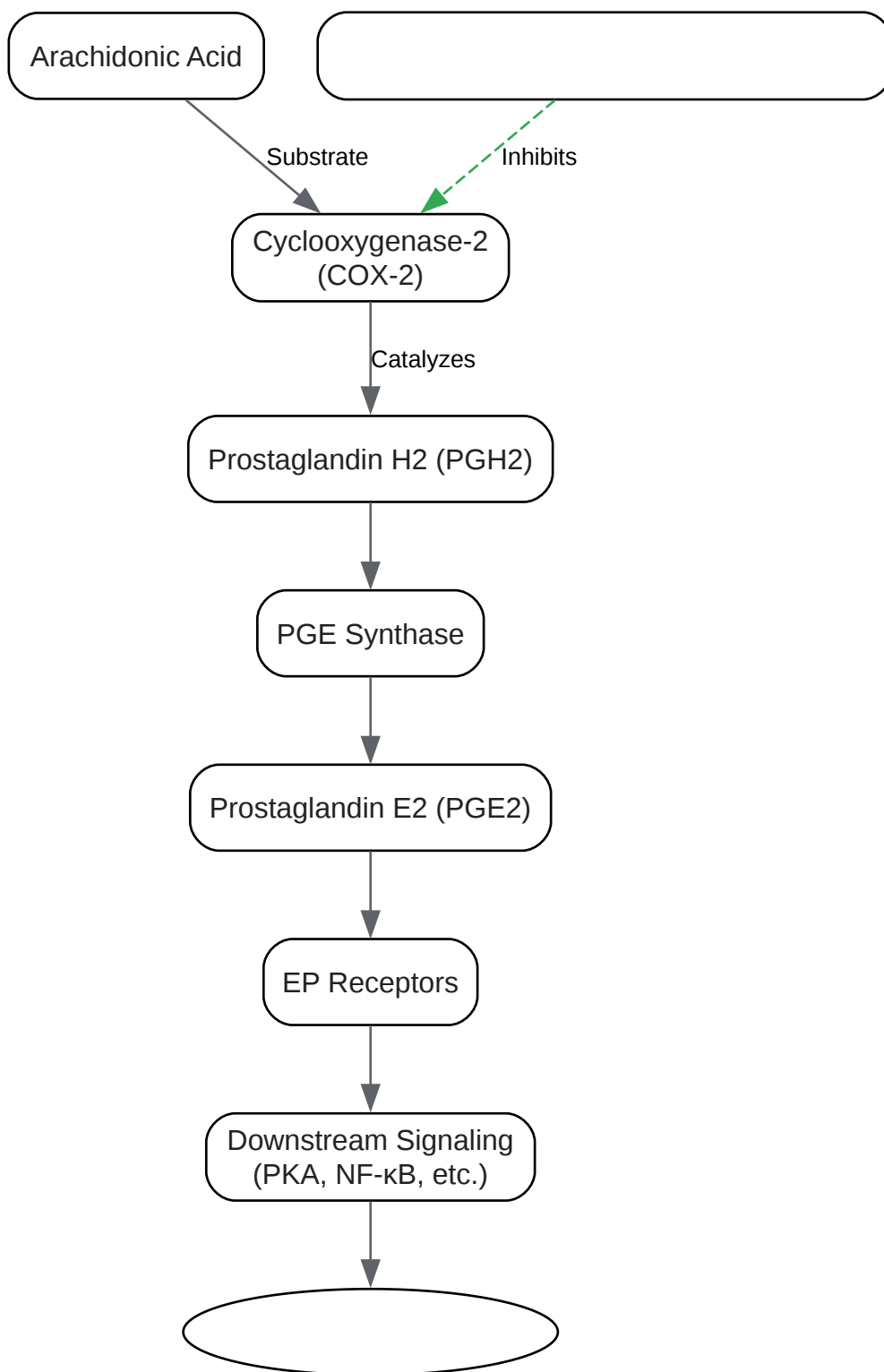
Parameter	Value	Reference
Chemical Formula	$\text{C}_{13}\text{H}_{13}\text{NO}_3\text{S}$	[2]
Molecular Weight	263.31 g/mol	[2]
Melting Point	122.0-124.0 °C	[1]
Purity (HPLC)	>99.0%	[1]
^1H NMR (DMSO- d_6)	Spectra available	[3]
^{13}C NMR (DMSO- d_6)	Spectra available	[3]
FT-IR (KBr, cm^{-1})	N-H stretch: 3298-3232, Asymmetric SO_2 stretch: 1331-1317, Symmetric SO_2 stretch: 1157-1139	[4]
Mass Spectrum	Predicted m/z: $[\text{M}+\text{H}]^+$ 264.06888, $[\text{M}+\text{Na}]^+$ 286.05082	[5]

Visualizations



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Caption: Experimental workflow for the synthesis of **N-(2-phenoxyphenyl)methanesulfonamide**.



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Caption: Simplified Cyclooxygenase-2 (COX-2) signaling pathway.

Applications in Drug Development

N-(2-phenoxyphenyl)methanesulfonamide is structurally related to Nimesulide, a selective inhibitor of cyclooxygenase-2 (COX-2).[6][7] The COX-2 enzyme is a key mediator in the inflammatory cascade, responsible for the synthesis of prostaglandins that cause pain and inflammation.[6][8] By selectively inhibiting COX-2, NSAIDs like Nimesulide can reduce inflammation with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[6]

As a significant metabolite and impurity of Nimesulide, the synthesis and availability of pure **N-(2-phenoxyphenyl)methanesulfonamide** are important for several reasons:[1][9]

- **Pharmacokinetic and Metabolic Studies:** It serves as a reference standard for studying the metabolism and pharmacokinetics of Nimesulide.
- **Impurity Profiling:** In the pharmaceutical manufacturing of Nimesulide, it is used as a standard to quantify impurities, ensuring the quality and safety of the final drug product.
- **Lead Compound for Novel Therapeutics:** The **N-(2-phenoxyphenyl)methanesulfonamide** scaffold can be used as a starting point for the synthesis of new derivatives with potentially improved efficacy, selectivity, or pharmacokinetic properties as anti-inflammatory or anticancer agents.[6][8][10] Researchers have explored modifications of this structure to develop new COX-2 inhibitors.[10]

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